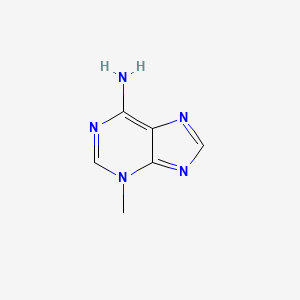

3-Methyladenine

概要

説明

準備方法

合成ルートと反応条件: 3-メチルアデニンは、様々な化学反応によって合成することができます。 一般的な方法の1つは、アデニン とヨウ化メチル を、炭酸カリウム などの塩基の存在下で反応させる方法です . この反応は、通常、ジメチルスルホキシド (DMSO) などの溶媒中で、高温で行われます .

工業生産方法: 3-メチルアデニンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスでは、反応条件を厳密に制御することで、高収率と高純度を確保します。 その後、再結晶 やクロマトグラフィー などの手法を用いて精製されます .

化学反応の分析

Hydrolysis of 3-Methyladenine by DNA Glycosylases

3-MA is excised from DNA via hydrolysis catalyzed by this compound DNA glycosylases (TAG enzymes). These enzymes recognize the methylated adenine base and cleave the glycosidic bond, releasing the damaged base for repair.

Mechanism :

-

Substrate Recognition : TAG enzymes bind 3-MA through hydrogen bonding and aromatic stacking interactions. The 3-methyl group and 6-amino group of 3-MA form specific contacts with residues in the enzyme's active site (Figure 4, ).

-

Glycosidic Bond Cleavage : Hydrolysis occurs via a base-flipping mechanism, where the damaged nucleotide is rotated out of the DNA helix into the enzyme's active site. This process induces strain on the glycosidic bond, facilitating its cleavage ( ).

Key Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| Enzyme | TAG glycosylase | |

| Catalytic Efficiency | Enhanced by DNA distortion | |

| Structural Evidence | Co-crystallized ternary complex (TAG/THF-DNA/3mA) |

DNA Damage Induction

3-MA induces genotoxicity at high concentrations (e.g., 10 mM), triggering DNA damage responses such as γ-H2A.X phosphorylation, a marker of double-strand breaks.

Mechanism :

-

Genotoxic Stress : Prolonged exposure to 10 mM 3-MA causes DNA damage independent of autophagy inhibition, as shown in Fip200−/− MEFs (autophagy-deficient cells) .

-

Cytotoxicity Correlation : DNA damage (measured by γ-H2A.X foci) correlates with 3-MA-induced cell death, particularly in autophagy-compromised systems .

Key Data :

| Condition | Observation | Source |

|---|---|---|

| 3-MA Concentration | 10 mM | |

| γ-H2A.X Signal | 4-fold increase in autophagy-deficient cells | |

| Cell Viability | 82% cell death at 10 mM |

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

3-MA inhibits class I and III PI3Ks, blocking autophagosome formation and modulating mTOR signaling.

Mechanism :

-

Class III PI3K Inhibition : 3-MA transiently suppresses VPS34 (class III PI3K), preventing autophagosome membrane nucleation .

-

Dual Role in Autophagy :

Key Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| IC₅₀ (Class III PI3K) | 6 mM (3-MA), 1 mM (Cpd18) | |

| Autophagic Flux | 50% reduction at 10 mM | |

| mTOR Modulation | Independent of AKT/mTOR axis |

Modulation of cAMP/PKA Signaling

3-MA stimulates lipolysis in adipocytes by elevating intracellular cAMP levels and activating protein kinase A (PKA).

Mechanism :

-

cAMP Elevation : 3-MA increases cAMP by 150% within 15 minutes in 3T3-L1 adipocytes, independent of PI3K inhibition .

-

Lipolytic Activation : PKA activation enhances adipose triglyceride lipase (ATGL) activity, increasing hydrolysis of triacylglycerols .

Key Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| cAMP Increase | 150% over basal levels | |

| Lipolysis Stimulation | 50% increase in free glycerol release | |

| ATGL Dependence | >90% reduction upon ATGL knockdown |

Structural Analogs and Concentration-Dependent Effects

The cytotoxicity and autophagy modulation of 3-MA are highly concentration-dependent and influenced by structural analogs like Cpd18.

Key Findings :

科学的研究の応用

Autophagy Inhibition

3-MA is predominantly utilized as a selective inhibitor of class III phosphatidylinositol 3-kinase (PI3K), which is crucial for autophagosome formation. Its ability to inhibit autophagy has made it a valuable tool in studying the role of this process in various diseases.

- Mechanism : By blocking the formation of autophagosomes, 3-MA disrupts the autophagic flux, leading to the accumulation of damaged proteins and organelles within cells. This can induce cellular stress and apoptosis, particularly in cancer cells .

- Case Study : In a study involving HeLa cells, 3-MA was shown to decrease cell viability and induce apoptosis independently of its autophagy inhibition effects . This highlights its dual role where it can act as a genotoxic agent while also inhibiting autophagic processes.

Cancer Research

The application of 3-MA in cancer research is significant due to its potential to enhance the efficacy of chemotherapeutic agents.

- Synergistic Effects : Research indicates that 3-MA can potentiate the effects of drugs like cisplatin and 5-fluorouracil by inhibiting autophagy, thereby increasing the sensitivity of cancer cells to these treatments .

- Inhibition of Metastasis : Studies have demonstrated that 3-MA can suppress cell migration and invasion in various cancer cell lines, suggesting its potential use as an anti-metastatic agent .

Inflammatory Response Modulation

3-MA has been implicated in modulating inflammatory responses, particularly through its effects on macrophages.

- NF-κB Activation : It enhances lipopolysaccharide (LPS)-induced NF-κB activation and pro-inflammatory cytokine production, indicating a complex role in inflammatory signaling pathways .

- Therapeutic Implications : By understanding these mechanisms, researchers are exploring the potential for 3-MA to treat inflammatory diseases by regulating macrophage activity and cytokine release .

Lipid Metabolism

Recent studies have uncovered novel roles for 3-MA in lipid metabolism, particularly in adipocytes.

- Stimulation of Lipolysis : 3-MA has been shown to significantly increase lipolysis in adipocytes through activation of protein kinase A (PKA), independent of its autophagy-inhibiting properties . This suggests potential applications in metabolic disorders related to lipid metabolism.

Neuroprotection and Neurodegenerative Diseases

Research indicates that 3-MA may have protective effects in neurodegenerative conditions by modulating autophagic pathways.

- Case Study : In models of oxidative stress, 3-MA has been shown to activate neuronal autophagy, which may help mitigate neuronal damage . This opens avenues for investigating its therapeutic potential in diseases like Alzheimer's and Parkinson's.

Cardiovascular Applications

Emerging evidence suggests that 3-MA may play a role in cardiovascular health by influencing processes such as atherosclerosis.

- Plaque Stability : Studies have indicated that systemic application of 3-MA improves plaque stability in atherosclerotic models by modulating macrophage function and reducing apoptotic cell numbers within plaques .

Summary Table of Applications

作用機序

類似化合物との比較

生物活性

3-Methyladenine (3-MA) is a well-studied compound primarily recognized for its role as an autophagy inhibitor. Its biological activity extends beyond autophagy modulation, influencing various cellular processes and signaling pathways. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of 3-MA, including its mechanisms, effects on inflammation, cancer progression, and renal protection.

3-MA functions primarily as an inhibitor of phosphoinositide 3-kinase (PI3K), particularly class III PI3K, which is crucial for autophagosome formation. However, it has been shown to also inhibit class I PI3K and mTOR pathways, leading to a complex interplay of effects on cellular metabolism and survival.

- Autophagy Inhibition : 3-MA effectively blocks autophagy by preventing the formation of autophagosomes. This inhibition can lead to the accumulation of damaged organelles and proteins, affecting cell viability and function .

- Inflammatory Response : Studies reveal that 3-MA can enhance inflammatory responses by promoting NF-κB activation and increasing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages .

Effects on Inflammation

Research indicates that 3-MA's modulation of autophagy significantly impacts inflammatory processes:

- Increased Cytokine Production : In RAW264.7 macrophages, 3-MA treatment led to heightened levels of TNF-α and IL-12 upon LPS stimulation, suggesting a role in amplifying inflammatory signaling .

- Regulation of Macrophage Activity : In a model of hyperuricemic nephropathy, delayed administration of 3-MA reduced macrophage infiltration and pro-fibrotic cytokine release in injured kidneys, highlighting its potential in managing inflammatory kidney diseases .

Role in Cancer Progression

3-MA has been implicated in cancer biology, particularly concerning cell migration and invasion:

- Promotion of Epithelial-to-Mesenchymal Transition (EMT) : In colon cancer cells, inhibition of autophagy by 3-MA was associated with increased expression of Twist1, a key regulator of EMT, thereby enhancing cancer cell migration and invasion .

- Inhibition of Cell Migration : Conversely, in some contexts like HT1080 fibrosarcoma cells, 3-MA treatment resulted in decreased cell migration and invasion by inhibiting MMP secretion .

Renal Protection

Recent studies have explored the protective effects of 3-MA in renal injury models:

- Renal Dysfunction Improvement : In hyperuricemic rats, delayed treatment with 3-MA improved renal function by reducing markers of injury such as serum creatinine and BUN levels. It also mitigated renal fibrosis by blocking TGF-β signaling pathways .

- Cell Cycle Regulation : 3-MA treatment was found to decrease the number of renal epithelial cells arrested at the G2/M phase during injury recovery, indicating its role in promoting cell cycle progression under stress conditions .

Summary Table: Biological Activities of this compound

Case Studies

-

Study on Hyperuricemic Nephropathy :

- Researchers administered 3-MA post-injury in a rat model and observed significant renal protection characterized by improved histological architecture and reduced inflammatory markers. The study highlighted the compound's potential therapeutic application in renal diseases associated with hyperuricemia .

- Colon Cancer Study :

特性

IUPAC Name |

3-methyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBYVFQJHWLTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199406, DTXSID901346127 | |

| Record name | 3-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-23-4, 60192-57-6 | |

| Record name | 3-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060192576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyladenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5142-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR88TV7SNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3899G64TKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-methyladenine (3MeAde), and why is it significant in biological systems?

A1: this compound is a DNA lesion that arises from the alkylation of adenine bases in DNA. Alkylating agents, both exogenous (environmental toxins) and endogenous (cellular metabolites), can cause this modification []. 3MeAde is significant because it disrupts DNA structure and can interfere with vital processes like replication and transcription []. If left unrepaired, 3MeAde can contribute to mutations and potentially lead to cellular dysfunction or disease [].

Q2: How do cells repair 3MeAde lesions?

A2: Cells primarily repair 3MeAde lesions through the base excision repair (BER) pathway. The first step involves this compound DNA glycosylase (MAG) recognizing and removing the damaged adenine base, leaving an apurinic site []. This site is then processed by AP endonucleases, followed by the action of DNA polymerases and ligases to restore the original DNA sequence [].

Q3: Are there different types of this compound DNA glycosylases?

A3: Yes, studies in Escherichia coli have identified two 3MeAde DNA glycosylases: this compound DNA glycosylase I (Tag) and this compound DNA glycosylase II (AlkA). While both enzymes can excise 3MeAde, AlkA exhibits a broader substrate specificity, removing additional alkylated bases like 7-methylguanine and 7-methyladenine []. Research suggests that Tag primarily functions in the constitutive repair of 3MeAde, while AlkA is induced as part of the adaptive response to alkylating agents [].

Q4: Does the efficiency of 3MeAde repair vary within the genome?

A4: Yes, studies in human fibroblasts have revealed heterogeneous repair rates for 3MeAde along the PGK1 gene []. While the position-dependent variation for 3MeAde repair is less pronounced than for other lesions like 7-methylguanine, it suggests that factors beyond the mere presence of the lesion influence repair efficiency. Research suggests that the rate-limiting step for position-dependent 3MeAde repair likely occurs after the action of DNA glycosylase, potentially involving downstream enzymes in the BER pathway [].

Q5: Can 3MeAde lesions lead to double-strand breaks (DSBs)?

A5: Yes, evidence from studies in Saccharomyces cerevisiae suggests that unrepaired 3MeAde lesions can cause DSBs []. These breaks are not rapidly resolved, indicating their potential to trigger genomic instability and contribute to cell death [].

Q6: How is 3MeAde used in autophagy research?

A6: 3MeAde is widely used as an inhibitor of autophagy, a cellular process involved in degrading and recycling damaged organelles and proteins []. It achieves this by inhibiting the activity of class III phosphatidylinositol 3-kinase (PI3K), an enzyme crucial for the early stages of autophagosome formation [].

Q7: Is 3MeAde a specific inhibitor of autophagy?

A7: While widely used as an autophagy inhibitor, 3MeAde may affect other cellular processes unrelated to autophagy []. Therefore, caution is advised when interpreting experimental results solely based on 3MeAde treatment. Combining 3MeAde with other autophagy inhibitors or genetic approaches targeting autophagy pathways can help validate observations and strengthen conclusions.

Q8: Can you provide examples of how 3MeAde has been used to study autophagy?

A8: * In a study examining the role of autophagy in a mouse model of endotoxemia and sepsis, 3-MA administration increased survival rates, suggesting a protective effect by inhibiting autophagy []. * Researchers investigating the impact of baicalein on rotenone-induced neurotoxicity found that 3MeAde blocked baicalein's neuroprotective effects, suggesting that baicalein's benefits involved autophagy induction []. * In a study exploring the role of autophagy in the spinal cord of neuropathic pain models, 3MeAde administration worsened pain by further impairing ER-phagy, highlighting the complex interplay between autophagy and pain mechanisms [].

Q9: What is the molecular formula and weight of 3MeAde?

A9: The molecular formula of this compound is C6H7N5, and its molecular weight is 149.15 g/mol.

Q10: Are there any notable structural features of 3MeAde?

A10: this compound is a methylated purine base. The presence of the methyl group at the N3 position of adenine distinguishes it from the canonical adenine base and contributes to its biological activity. This modification alters the base pairing properties of adenine and can lead to misincorporation during DNA replication, ultimately causing mutations [].

Q11: Has the gas-phase acidity of 3MeAde been studied?

A11: Yes, researchers have investigated the gas-phase acidity of 3MeAde and found that the most stable tautomer in the gas phase is the "N10 tautomer" rather than the commonly depicted imine tautomer []. Notably, the N10 tautomer is not biologically relevant as it does not exist in DNA. The imine tautomer, likely the relevant form in DNA, exhibits very high acidity []. This high acidity suggests that damaged bases like 3MeAde could be more readily cleaved from DNA by repair enzymes like AlkA, whose proposed mechanism involves the removal of the damaged base as a leaving group [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。